molecular formula C6H6N4O2 B3266665 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 4318-54-1

5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B3266665
CAS No.: 4318-54-1
M. Wt: 166.14 g/mol
InChI Key: NEMZYHPQUCOQPJ-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are recognized as bioisosteres of purine nucleobases . This structural similarity allows these compounds to compete with ATP for binding sites in the catalytic domains of various kinase enzymes, making them a privileged scaffold in the design of targeted therapies . The core pyrazolo[3,4-d]pyrimidine structure is a key pharmacophore in developing potent anticancer agents . Researchers are particularly interested in these derivatives as potential inhibitors of protein kinases that are often mutated or overexpressed in cancers, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of these targets can disrupt uncontrolled cell proliferation, induce apoptosis, and arrest the cell cycle . The specific methyl substitution at the 5-position on this molecule is a common modification explored in structure-activity relationship (SAR) studies to optimize binding affinity, selectivity, and pharmacokinetic properties . This product is intended for research purposes such as in vitro biological screening, hit-to-lead optimization, and mechanistic studies in drug discovery. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-5(11)3-2-7-9-4(3)8-6(10)12/h2H,1H3,(H2,7,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMZYHPQUCOQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211716
Record name 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4318-54-1
Record name 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4318-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione primarily involves the inhibition of CDK2. This enzyme plays a critical role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby blocking the phosphorylation of downstream targets .

Comparison with Similar Compounds

1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione

  • Structure : Cyclohexyl group at position 1.

3-(4-Chlorophenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione (5e)

  • Structure : Chlorophenyl group at position 3 and methyl at position 5.
  • Synthesis : 72% yield via one-pot reactions; melting point: 195–197°C.

TU-892 and TU-923 (Circadian Modulators)

  • TU-892 : 5-(3,4-Dichlorophenyl)-1-phenyl substituents. Activity : Lengthens plant circadian periods.
  • TU-923 : 5-(2,4-Dichlorophenyl)-1-phenyl substituents. Activity : Shortens circadian periods.
  • SAR Insight: Minor positional changes in chlorine atoms (3,4- vs. 2,4-) invert biological effects, highlighting the sensitivity of substituent placement .

Oxazolo and Thiazolo Pyrimidine-dione Analogs

5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6-dione

  • Structure : Oxazole ring replaces pyrazole, with methyl groups at positions 5 and 6.
  • Bioactivity : Potent FGFR1 inhibitor (IC₅₀ < 1 µM) with cytotoxicity against H460, B16F10, and A549 cancer cells. Outperforms reference inhibitor SU5402 in vitro .

Thiazolo[3,2-a]pyrimidine-diones (9b, 9c)

  • Examples :
    • 9b : 5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl); yield: 76%, m.p. 110–112°C.
    • 9c : 5-(3,4,5-Trimethoxyphenyl)-7-(thiophen-2-yl); yield: 79%, m.p. 117–118°C.

5-((p-Hydroxybenzylidene)amino)-3-methylisothiazolo[5,4-d]pyrimidine-4,6-dione

  • Structure: Hydroxybenzylidene amino group at position 4.
  • Metabolic Profile: Detected in human blood as part of the exposome; non-natural metabolite linked to environmental exposure .

7-Isobutyl-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione

  • Structure: Isobutyl at position 7, phenylamino at position 3.

Comparative Data Tables

Key Research Findings and Insights

Synthetic Flexibility : Pyrazolo[3,4-d]pyrimidine-diones are synthetically versatile, allowing substitutions at positions 1, 3, 5, and 2. Urea/thiourea cyclization remains a common route, but isocyanates improve yields for 5-substituted derivatives .

Bioactivity Modulation :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance DNA binding and herbicidal activity .
  • Bulky substituents (e.g., cyclohexyl, isobutyl) improve pharmacokinetic properties but may reduce solubility .

Structural Sensitivity: Minor changes (e.g., Cl position in TU-892 vs. TU-923) can invert biological effects, emphasizing the need for precision in drug design .

Biological Activity

Introduction

5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic organic compound with significant potential in medicinal chemistry. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which has been associated with various biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

  • Molecular Formula: C6H6N4O2
  • Molecular Weight: 166.14 g/mol
  • CAS Number: 4318-54-1

The compound features a methyl group at the 5-position and dione functional groups at the 4 and 6 positions. These structural elements contribute to its reactivity and biological activity.

Research indicates that this compound exhibits inhibitory effects on several critical biological targets:

  • Cyclin-Dependent Kinases (CDKs): This compound has shown promise as an inhibitor of CDKs, which play essential roles in cell cycle regulation.
  • Epidermal Growth Factor Receptor (EGFR): Studies have demonstrated its potential as an EGFR inhibitor, particularly in cancer treatment.
  • P21-Activated Kinase 1 (PAK1): It has been identified as a promising lead for targeting PAK1, involved in cell proliferation and survival pathways.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of 5-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives:

  • In Vitro Studies: Compounds derived from this scaffold have been tested against various cancer cell lines. For instance, a derivative exhibited IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M), demonstrating strong antiproliferative activity .
CompoundIC50 (µM)Target
12b0.016EGFR WT
12b0.236EGFR T790M
  • Mechanistic Insights: Flow cytometric analyses revealed that certain derivatives induced apoptosis and arrested the cell cycle at the G2/M phase . Additionally, molecular docking studies highlighted interactions with key residues in the EGFR binding pocket.

Other Biological Activities

Beyond anticancer properties, derivatives of this compound have shown:

  • Antiparasitic and Antifungal Effects: Some analogs possess broad-spectrum activity against various pathogens .

Synthesis and Structural Variants

The synthesis of this compound can be achieved through several methods involving pyrazole derivatives. Structural modifications lead to variations with distinct biological activities:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dioneMethyl group at position 1Different reactivity patterns
7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dioneAdditional methoxybenzyl groupEnhanced solubility

Q & A

Q. How can factorial design optimize reaction parameters for scaling up synthesis?

  • DoE Approach :
  • Use a 2³ factorial design to test variables: temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (methanol vs. DMF) .
  • Response surface methodology (RSM) identifies optimal conditions for maximizing yield and minimizing impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.